molecular formula C24H24N2O4 B195500 Abecarnil CAS No. 111841-85-1

Abecarnil

Cat. No. B195500
M. Wt: 404.5 g/mol
InChI Key: RLFKILXOLJVUNF-UHFFFAOYSA-N
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Description

Abecarnil is an anxiolytic drug from the β-Carboline family . It is a part of a relatively recently developed class of medicines known as the nonbenzodiazepines, which have similar effects to the older benzodiazepine group, but with quite different chemical structures .


Molecular Structure Analysis

The molecular formula of Abecarnil is C24H24N2O4 . The molecular weight is 404.46 g/mol .

Scientific Research Applications

Neurophysiological Interactions and GABA Receptors

  • Abecarnil, a partial agonist at the benzodiazepine site on the GABA/benzodiazepine receptor, has been studied for its neurophysiological interactions in the nonhuman primate Papio anubis. It was found to prevent severe signs of the high pressure neurological syndrome (HPNS) occurring at various pressures, suggesting its role in modulating GABA transmission and controlling the expression of HPNS (Pearce et al., 2005).

Neuroprotection in Cortical Neurons

  • Abecarnil has shown potential as a neuroprotectant in cultured cortical neurons. In a study, it protected neurons from oxygen glucose deprivation and NMDA excitotoxicity, indicating its potential use in cerebral ischemia or excitotoxicity treatment (Ruscher et al., 2007).

Enhancement of Taste Palatability

  • Research on the effects of abecarnil on ingestive behavior in rats revealed that it enhances taste palatability selectively, acting as an agonist at GABA(A) benzodiazepine receptor subtypes. This indicates its potential impact on ingestive behaviors and taste response (Cooper & Ridley, 2005).

Modulation of Gene Expression in the Amygdala

  • A study focusing on the effect of abecarnil on Y1 receptor gene expression in the medial amygdala of transgenic mice suggests that modulation of GABA(A) receptor function can regulate gene expression in specific brain regions. This finding is significant for understanding the molecular mechanisms of anxiety regulation (Oberto et al., 2000).

Safety And Hazards

Abecarnil was found to be safe in several studies, with the most frequent adverse event being drowsiness . No rebound or withdrawal symptoms were observed after fast-tapered discontinuation . The abuse potential of Abecarnil is thought to be less than that of benzodiazepines, with only mild withdrawal symptoms noted after abrupt discontinuation of treatment .

Future Directions

Abecarnil has not yet been commercially developed for use in humans, instead so far mainly being used for research into the development of other new sedative and anxiolytic drugs . Investigations are continuing into its actions and it looks likely to be developed for use both in the treatment of anxiety, and as a less addictive substitute drug for the treatment of benzodiazepine and alcohol addiction .

properties

IUPAC Name

propan-2-yl 4-(methoxymethyl)-6-phenylmethoxy-9H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4/c1-15(2)30-24(27)23-19(14-28-3)22-18-11-17(29-13-16-7-5-4-6-8-16)9-10-20(18)26-21(22)12-25-23/h4-12,15,26H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLFKILXOLJVUNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=NC=C2C(=C1COC)C3=C(N2)C=CC(=C3)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40149745
Record name Abecarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abecarnil

CAS RN

111841-85-1
Record name Abecarnil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111841-85-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Abecarnil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111841851
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abecarnil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40149745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABECARNIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZM1PNJ3JL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution is prepared from 3.3 g (8.5 mmol) of 6-benzyloxy-4-methoxymethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid isopropyl ester in 150 ml of methylene chloride, combined under argon with 3.9 ml of triethylamine, and cooled to -15° C. At this temperature, a solution of 3.2 ml (25.6 mmol) of tert-butyl hypochlorite in 50 ml of methylene chloride is added dropwise without delay to this solution. After the adding step is completed, the mixture is stirred for another 10 minutes, combined with 2.6 ml of triethylamine, and agitated for 2 hours at room temperature. Subsequently, the mixture is concentrated to one-half thereof and extracted once by shaking with dilute ammonia solution. The organic phase is dried, filtered, and concentrated. The residue is chromatographed over silica gel with methylene chloride:acetone=4:1 as the eluent. Recrystallization from ethyl acetate gives 1.1 g (35% yield) of 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid isopropyl ester, mp 150°-151° C.
Name
6-benzyloxy-4-methoxymethyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid isopropyl ester
Quantity
3.3 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
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Quantity
3.9 mL
Type
reactant
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Quantity
3.2 mL
Type
reactant
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Quantity
50 mL
Type
solvent
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Quantity
2.6 mL
Type
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Reaction Step Four

Synthesis routes and methods II

Procedure details

1.4 g (3.6 mmol) of 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid ethyl ester is boiled under reflux for 2 hours in 100 ml of isopropanol with 0.7 ml (2.2 mmol) of titanium tetraisopropoxide. After concentration, the mixture is taken up in 80 ml of 1N hydrochloric acid and extracted by shaking with 250 ml of ethyl acetate. The ethyl acetate phase is washed with a small amount of water, dried, filtered, and concentrated. After chromatography over silica gel with methylene chloride:acetone=4:1 as the eluent, the 6-benzyloxy-4-methoxymethyl-β-carboline-3-carboxylic acid isopropyl ester, mp 150°-151° C., is obtained in an 80% yield.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,780
Citations
B Aufdembrinke - The British Journal of Psychiatry, 1998 - cambridge.org
… Overall, 451 patients with generalised anxiety disorder were randomised to abecarnil, 461 … in open-label abecarnil longterm continuation up to 52 weeks.Results Abecarnil was safe, the …
Number of citations: 47 www.cambridge.org
K Rickels, N DeMartinis… - Journal of clinical …, 2000 - journals.lww.com
… with either abecarnil, diazepam, or placebo at mean daily doses of 12 mg of abecarnil or 22 mg … (75%) patients completed the 6-week study than abecarnil patients (66%). At intake and …
Number of citations: 86 journals.lww.com
I Pribilla, R Neuhaus, R Huba, M Hillmann… - Anxiolytic β-carbolines …, 1993 - Springer
… in the pharmacological profile between abecarnil and certain nonselective benzodiazepine receptor partial agonists (eg, bretazenil) suggest that abecarnil's activity at the receptor …
Number of citations: 47 link.springer.com
ML Barbaccia, G Roscetti, F Bolacchi, A Concas… - Pharmacology …, 1996 - Elsevier
Acute foot shock stress elicits a selective and time-dependent increase of neuroactive steroid (pregnenolone, progesterone, allotetrahydrodeoxycorticosterone) concentrations in rat …
Number of citations: 125 www.sciencedirect.com
K Ruscher, S Rzeczinski, E Thein, D Freyer… - …, 2007 - Elsevier
Presently there is no neuroprotective pharmacological treatment of proven clinical safety and efficacy available. The purpose of this study was to investigate whether the β-carboline, …
Number of citations: 16 www.sciencedirect.com
MH Pollack, JJ Worthington, GG Manfro… - Journal of Clinical …, 1997 - psychiatrist.com
… trolled study of two dosages of abecarnil and buspirone. In total, … Results: Compared with placebo, abecarnil showed significant … This study suggests that abecarnil may be an effective …
Number of citations: 83 www.psychiatrist.com
GW Small, A Bystritsky - Journal of Clinical Psychiatry, 1997 - psychiatrist.com
… abecarnil were drowsiness and insomnia. For the acute treatment period, low-dosage abecarnil … was statistically significantly superior to high-dosage abecarnil at Weeks 4–6. More than …
Number of citations: 25 www.psychiatrist.com
RB Lydiard, JC Ballenger, K Rickels - Journal of Clinical …, 1997 - psychiatrist.com
… of abecarnil vs. placebo in patients who have GAD and to compare the efficacy of abecarnil … In this study, abecarnil was to be considered superior to placebo if there were a statistically …
Number of citations: 82 www.psychiatrist.com
T Duka, B Schutt, W Krause, R Dorow… - British journal of …, 1993 - Wiley Online Library
… subjects; single doses of abecarnil were given in five … Abecarnil was generally well tolerated. In the single dose study the most frequently reported side effects associated with abecarnil …
Number of citations: 32 bpspubs.onlinelibrary.wiley.com
L Turski, DN Stephens, LH Jensen… - … of Pharmacology and …, 1990 - Citeseer
… of abecarnil have been evaluated in mice, rats, gerbils and baboons. Abecarnil raised the … Furthermore, abecarnil blocked kin-dIed seizures after chronic administration of PTZ and FG …
Number of citations: 103 citeseerx.ist.psu.edu

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